molecular formula C8H12N2 B1580743 1-Methyl-1-(m-tolyl)hydrazine CAS No. 72233-91-1

1-Methyl-1-(m-tolyl)hydrazine

Cat. No.: B1580743
CAS No.: 72233-91-1
M. Wt: 136.19 g/mol
InChI Key: ABANUKHECQXXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(m-tolyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Methyl-1-(m-tolyl)hydrazine (CAS No. 72233-91-1) is an organic compound classified as a hydrazine derivative, notable for its unique structure featuring a methyl group and a meta-tolyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and antitumor properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • Physical State : Yellow liquid at room temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, including multidrug-resistant strains. For instance, a recent study highlighted its potential as a component in an electrochemical sensor that detects microbial contaminants with a minimum bactericidal concentration (MBC) as low as 0.0016 μg/μL .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In one study, derivatives of this compound were synthesized and tested against L1210 leukemia and B16 melanoma cell lines. The results showed promising antineoplastic activity, with certain derivatives achieving tumor growth inhibition rates exceeding 200% compared to control groups .

While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that its biological effects may be linked to its structural properties, which influence interactions with biological molecules. The presence of the hydrazine moiety is known to facilitate redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular stress in pathogens and cancer cells.

Case Study 1: Antimicrobial Sensor Development

A study utilized silver-nickel-manganese oxide nanocomposites incorporating m-tolyl hydrazine to develop an electrochemical sensor for detecting bacterial contamination. The sensor demonstrated a linear response to varying concentrations of the hydrazine derivative, showcasing its potential application in environmental monitoring .

Case Study 2: Antitumor Efficacy in Animal Models

In preclinical trials, derivatives of this compound were administered to mice bearing L1210 leukemia and B16 melanoma tumors. The most effective derivative resulted in significant tumor reduction, indicating the compound's potential as a therapeutic agent in oncology .

Comparative Analysis

To provide further context on the biological activity of this compound, the following table compares it with structurally similar compounds:

Compound NameFormulaUnique FeaturesAntimicrobial ActivityAntitumor Activity
This compound C8H12N2Meta-substituted tolyl groupYesYes
1-Methyl-1-(p-tolyl)hydrazineC8H12N2Para-substituted tolyl groupModerateLimited
PhenylhydrazineC6H8N2Lacks methyl groupYesMinimal

Scientific Research Applications

Antibacterial and Antiviral Activities

Recent studies have highlighted the potential of 1-methyl-1-(m-tolyl)hydrazine derivatives in developing antibacterial agents. For instance, the compound has been incorporated into nanocomposites that demonstrate significant antibacterial activity against multidrug-resistant pathogens. The synthesized nanocomposite showed effective inhibition with minimum bactericidal concentrations as low as 0.0016 µg/µL against common bacterial strains like E. coli and S. aureus .

In addition to antibacterial properties, derivatives of this compound have been explored for their antiviral activities. Research has indicated that certain hydrazine derivatives can act as HIV integrase inhibitors, showcasing their potential in antiviral drug development .

Neuroprotective Effects

The synthesis of benzimidazole-based analogs incorporating this compound has led to compounds exhibiting significant acetylcholinesterase inhibition, which is crucial for neuroprotective therapies aimed at treating Alzheimer's disease. These compounds showed varying degrees of inhibition comparable to standard drugs, indicating their potential as therapeutic agents .

Electrochemical Sensors

This compound has been utilized in the development of electrochemical sensors for detecting environmental pollutants. A study reported the fabrication of a sensor using Ag·NiMn2_2O4_4 nanocomposite modified with this hydrazine derivative, which demonstrated high sensitivity and a wide linear dynamic range for detecting m-tolyl hydrazine concentrations in environmental samples . The sensor exhibited a detection limit of approximately 0.97 pM, underscoring its effectiveness in real-time monitoring applications.

Photocatalytic Applications

The compound has also been investigated for its role in photocatalytic processes. In particular, it was used in photocatalytic dye degradation studies, where its incorporation into nanocomposites enhanced the degradation efficiency of organic dyes under visible light irradiation . This application is particularly relevant for wastewater treatment technologies.

Case Studies

StudyApplicationKey Findings
Electrochemical Sensor Development Detection of m-tolyl hydrazineAchieved a detection limit of 0.97 pM with high sensitivity .
Antibacterial Activity Against MDR pathogensMinimum bactericidal concentration as low as 0.0016 µg/µL against E. coli and S. aureus .
Neuroprotective Agents Alzheimer’s treatmentCompounds showed significant acetylcholinesterase inhibition with IC50_{50} values comparable to standard drugs .
Photocatalytic Dye Degradation Wastewater treatmentEnhanced degradation efficiency under visible light .

Properties

IUPAC Name

1-methyl-1-(3-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANUKHECQXXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356650
Record name 1-Methyl-1-(m-tolyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72233-91-1
Record name 1-Methyl-1-(m-tolyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-(m-tolyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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